5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid
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Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is a complex organic compound that features a boron-containing dioxaborinane ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the nicotinic acid derivative. One common method involves the reaction of 2-methylnicotinic acid with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nicotinic acid derivatives.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring and nicotinic acid moiety. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring but has a phenyl group instead of a nicotinic acid moiety.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but with different functional groups attached to the boron atom.
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is unique due to the combination of the dioxaborinane ring and the nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C12H16BNO4 |
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Molecular Weight |
249.07 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BNO4/c1-8-10(11(15)16)4-9(5-14-8)13-17-6-12(2,3)7-18-13/h4-5H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
MJVMUFCLOQJJSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C(=O)O |
Origin of Product |
United States |
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